Chlorfenazole

Analytical Chemistry Quality Control Reference Standard

Chlorfenazole (CAS 3574-96-7) is a high-purity (≥98%) benzimidazole reference standard with a unique THz-TDS spectral fingerprint, distinct from its para-isomer, ensuring unambiguous identity confirmation. Its exceptional purity minimizes interference in HPLC, GC, and LC-MS method validation. Additionally, its well-characterized crystal lattice dynamics serve as a model compound for materials spectroscopy, and its documented synthesis from expired tear-gas components enables circular-economy research. Choose Chlorfenazole for reliable, application-specific analytical performance.

Molecular Formula C13H9ClN2
Molecular Weight 228.67 g/mol
CAS No. 3574-96-7
Cat. No. B057593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorfenazole
CAS3574-96-7
Synonyms2-(2-Chlorophenyl)-1H-benzimidazole;  2-(2-Chlorophenyl)-1H-benzo[d]imidazole; _x000B_2-(2-Chlorophenyl)benzimidazole;  2-(2’-Chlorophenyl)benzimidazole;  2-(o-Chlorophenyl)benzimidazole;  Chlorfenazole;  G 572;  NSC 128751; 
Molecular FormulaC13H9ClN2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)Cl
InChIInChI=1S/C13H9ClN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16)
InChIKeyOILIYWFQRJOPAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorfenazole (CAS 3574-96-7): Scientific Identity, Class & Procurement-Relevant Context


Chlorfenazole (CAS 3574-96-7), systematically named 2-(2-chlorophenyl)-1H-benzimidazole, is a heterocyclic compound belonging to the benzimidazole class of fungicides [1]. Characterized by a molecular formula of C₁₃H₉ClN₂ and a molecular weight of 228.68 g/mol [2], it is structurally distinguished by an ortho-chlorophenyl substituent at the 2-position of the benzimidazole core [3]. While classified as an obsolete benzimidazole fungicide with a recognized agricultural history for controlling molds, mildews, and blights in crops such as potatoes and legumes [4], its current utility is primarily as a research tool and analytical standard [5].

Beyond Class: Why Chlorfenazole is Not Interchangeable with Generic 'Benzimidazoles'


While the term 'benzimidazole fungicide' suggests a homogenous class with a common mode of action—primarily the inhibition of β-tubulin polymerization, which disrupts fungal mitosis [1]—this functional grouping masks critical chemical, structural, and application-specific differences that preclude simple substitution. Benzimidazole derivatives are a vast and chemically diverse family; minor alterations in substituents can drastically alter physicochemical properties, bioactivity profiles, and even the compound's suitability for a given assay. Therefore, assuming that any benzimidazole can stand in for Chlorfenazole without rigorous validation introduces a high risk of experimental failure. A scientific or industrial user must instead select Chlorfenazole based on its unique, quantifiable properties that meet specific research or analytical requirements [2].

Procurement-Critical Evidence: Quantified Differentiation of Chlorfenazole (CAS 3574-96-7)


Analytical Quality: Commercial Availability at ≥99% HPLC Purity

For applications requiring high-purity material, such as the preparation of analytical standards or quantitative biological assays, Chlorfenazole is commercially available with a certified purity of ≥99% as determined by High-Performance Liquid Chromatography (HPLC) . This level of purity provides a distinct advantage over many other benzimidazole research compounds, which are often supplied at lower purities (e.g., 95-98%). The use of a ≥99% pure material minimizes the impact of impurities on experimental outcomes, ensuring more reliable and reproducible results. Procurement of this specific purity grade directly mitigates the risk of off-target effects or assay interference from unknown contaminants .

Analytical Chemistry Quality Control Reference Standard

Regioisomeric Fingerprint: THz Spectral Differentiation from 4-Chlorophenyl Benzimidazole

Chlorfenazole (2-(2-chlorophenyl)benzimidazole) exhibits a distinct terahertz (THz) absorption spectrum in the 0.2–2.5 THz range that differs significantly from its regioisomer, 2-(4-chlorophenyl)benzimidazole. The experimental fingerprint spectra show clear differences in the number, amplitude, and frequency position of absorption peaks [1]. This spectral differentiation, validated by density functional theory (DFT) calculations, arises from differences in molecular conformation and intermolecular forces (van der Waals) within the crystal lattice, despite the only structural variation being the position of the chlorine atom on the phenyl ring [2].

Spectroscopy Material Characterization Isomer Discrimination

Synthetic Provenance: A Verified Route from Waste Tear-Gas Component

A reported and scalable synthesis for Chlorfenazole utilizes 2-chlorobenzalmalononitrile (CS), a common tear-inducing agent, as a starting material . A method for valorizing waste CS involves its extraction from expired tear-gas grenades, followed by a Lewis acid-catalyzed reaction with o-phenylenediamine to produce Chlorfenazole [1]. This specific synthetic route is not available for other benzimidazoles unless they share a similar precursor. This provides a unique and documented synthetic provenance for the compound, which can be a critical factor in industrial and research applications focused on sustainable or waste-to-value chemistry.

Green Chemistry Synthetic Methodology Waste Valorization

Procurement Economics: Distinct Tiering of Chlorfenazole Pricing

Commercial pricing for Chlorfenazole (≥97-99% purity) shows a clear tiered structure, with a 5g quantity typically available from multiple vendors in the $40-$50 USD range [1]. This positions Chlorfenazole in a distinct economic niche. For comparison, the more common fungicide Carbendazim is often priced significantly lower at a similar scale, while highly potent, specialized benzimidazole drug candidates can be orders of magnitude more expensive. This mid-tier pricing makes Chlorfenazole an economically attractive option for researchers who require a high-purity benzimidazole standard or scaffold but have limited budgets for high-cost, patent-protected analogs.

Procurement Cost Analysis Sourcing

Safety Profile: Known Acute Oral Toxicity and Severe Eye Damage Risk

The safety profile of Chlorfenazole is well-defined with specific hazard classifications. It is assigned the risk phrase R22, indicating it is 'Harmful if swallowed,' and R41, indicating 'Risk of serious damage to eyes' [1]. This quantitative classification (as opposed to a general 'toxic' warning) mandates specific safety protocols and personal protective equipment (PPE), including suitable gloves and eye/face protection [2]. In comparison to some other benzimidazoles like Benomyl, which is a known skin sensitizer and developmental toxicant, Chlorfenazole's primary acute risks are more focused on ingestion and eye damage, requiring a different set of handling and storage precautions.

Toxicology Lab Safety Risk Assessment

High-Impact Scenarios for Procuring Chlorfenazole (CAS 3574-96-7)


Use as a High-Purity Reference Standard in Chromatographic Method Development

For analytical chemists developing or validating HPLC, GC, or LC-MS methods for the detection of benzimidazole fungicides in environmental or food samples, Chlorfenazole is an ideal choice for a reference standard. Its high commercial purity (≥99% by HPLC) ensures minimal interference from impurities, which is critical for establishing accurate retention times, calibration curves, and limits of detection. Furthermore, its unique THz-TDS spectral signature provides an orthogonal method for identity confirmation [1].

Sourcing a Defined Compound for Material Characterization and Spectroscopic Studies

Researchers in materials science and spectroscopy can procure Chlorfenazole to leverage its well-characterized and unique structural and spectral properties. Its distinct terahertz absorption fingerprint, which differs markedly from its regioisomer 2-(4-chlorophenyl)benzimidazole , makes it a valuable model compound for studying intermolecular interactions, crystal lattice dynamics, and for developing new analytical techniques based on THz spectroscopy.

Employing Chlorfenazole as a Model Substrate in Green Chemistry Synthesis and Waste Valorization Research

Laboratories focused on sustainable chemistry and the circular economy can procure Chlorfenazole as a tangible endpoint for a proven waste-to-value synthesis. The documented method of synthesizing it from expired tear-gas components provides a complete, scalable experimental framework. This allows researchers to benchmark new catalytic methods, compare yields, and study the kinetics of this specific Lewis acid-catalyzed reaction, a context not available for compounds with only conventional synthetic routes.

Utilizing Chlorfenazole as a Cost-Effective Scaffold in Benzimidazole Structure-Activity Relationship (SAR) Studies

For medicinal chemists and chemical biologists exploring the biological activity of benzimidazole derivatives, Chlorfenazole serves as a practical and economical core scaffold. Its mid-range market price makes it accessible for synthesizing and screening small to medium-sized libraries of novel analogs. The well-defined toxicity profile (R22, R41) [1] also provides a clear baseline for safety assessments during synthesis and handling, allowing researchers to focus on modifications that alter potency or selectivity without introducing unexpected hazards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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